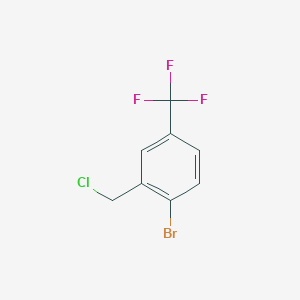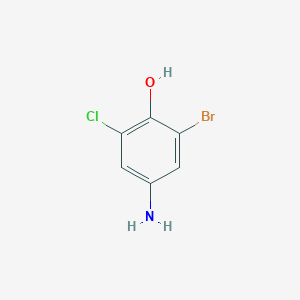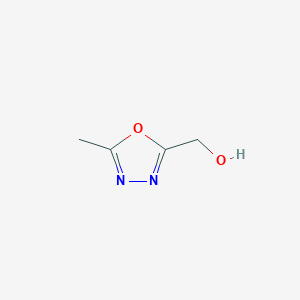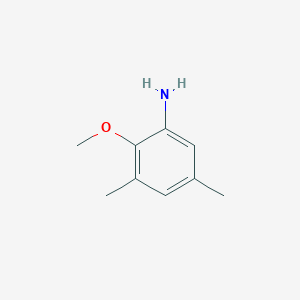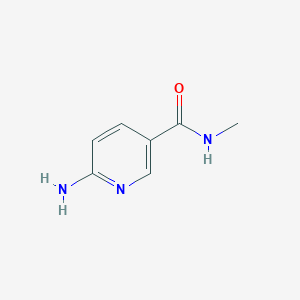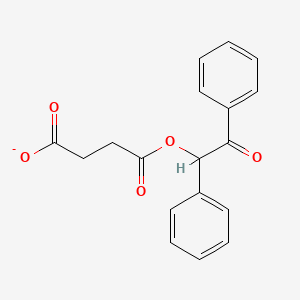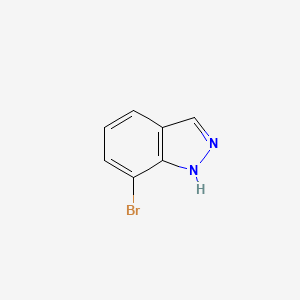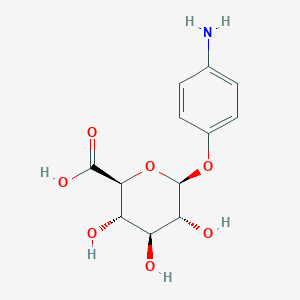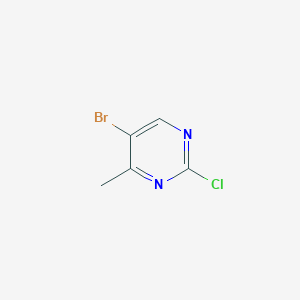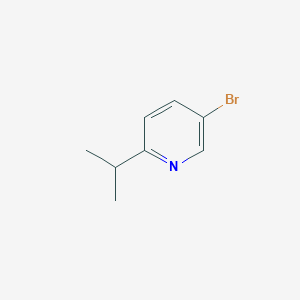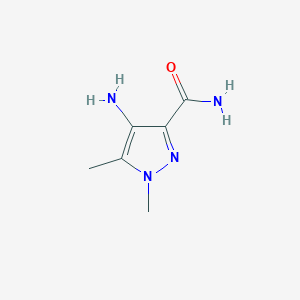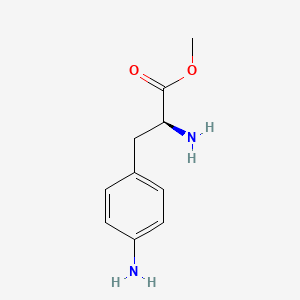
7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
描述
The compound 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a brominated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine in the quinoline structure can significantly alter its chemical and physical properties and can be used for further chemical modifications.
Synthesis Analysis
The synthesis of brominated quinolines can be achieved through various methods. For instance, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was performed starting from 2,6-dibromo-4-nitroaniline using a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange . Similarly, 7-bromo-5,8-dimethylisoquinoline was selectively synthesized by bromination of 5,8-dimethylisoquinoline, which was obtained from p-xylene . These methods demonstrate the versatility in synthesizing brominated quinoline derivatives, which can be further functionalized to obtain a variety of compounds.
Molecular Structure Analysis
The molecular structure of brominated quinolines has been established through various analytical techniques. For example, the structure analysis of 7-bromoquinolin-8-ol confirmed that bromination occurred at the 7-position and revealed the presence of intermolecular and weak intramolecular O-H...N hydrogen bonds, which cause the molecules to pack as hydrogen-bonded dimers in the solid state . This kind of structural information is crucial for understanding the reactivity and interaction of these compounds.
Chemical Reactions Analysis
Brominated quinolines can undergo a variety of chemical reactions. The presence of a bromine atom in the quinoline structure makes it a reactive site for further functionalization. For instance, 7-bromo-5,8-dimethylisoquinoline was used to produce 7-amino-5,8-dimethylisoquinoline through a reaction with ammonia and various 7-anilino-5,8-dimethylisoquinolines via a palladium-catalyzed coupling reaction with anilines . These reactions are indicative of the potential transformations that brominated quinolines can undergo, which can be exploited in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinolines are influenced by the presence of the bromine atom. For example, 8-bromo-7-hydroxyquinoline (BHQ) was found to have greater single-photon quantum efficiency than other photolabile protecting groups and showed sufficient sensitivity to multiphoton-induced photolysis for use in vivo . The increased solubility and low fluorescence of BHQ make it useful as a caging group for biological messengers. These properties highlight the importance of understanding the physical and chemical characteristics of brominated quinolines for their application in various fields, including photopharmacology and material science.
属性
IUPAC Name |
7-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNONCRQWDVQJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601516 | |
| Record name | 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
185316-44-3 | |
| Record name | 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


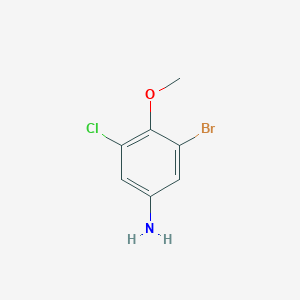
![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)
